
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure est un composé chimique appartenant à la classe des dérivés de la pipérazine. Il est caractérisé par la présence d'un groupe cyclobutyle et d'un groupe méthyle liés à l'anneau pipérazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure implique généralement les étapes suivantes :
Formation de l'anneau pipérazine : L'anneau pipérazine peut être synthétisé par réaction de l'éthylènediamine avec des dihaloalcanes en milieu basique.
Introduction du groupe cyclobutyle : Le groupe cyclobutyle peut être introduit par une réaction de substitution nucléophile utilisant des halogénures de cyclobutyle.
Méthylation : Le groupe méthyle est introduit par une réaction de méthylation utilisant l'iodure de méthyle ou le sulfate de méthyle.
Formation du sel de dihydrochlorure : L'étape finale consiste en la réaction du composé synthétisé avec de l'acide chlorhydrique pour former le sel de dihydrochlorure.
Méthodes de production industrielle
La production industrielle du (R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure peut impliquer une synthèse à grande échelle utilisant des étapes de réaction similaires à celles mentionnées ci-dessus, mais optimisées pour des rendements et une pureté plus élevés. Cela inclut l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : (R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure peut subir des réactions d'oxydation, généralement en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes cyclobutyle ou méthyle peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou halogénures d'acyle en présence d'une base.
Principaux produits
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés de pipérazine substitués.
Applications de la recherche scientifique
(R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme brique de construction pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec des cibles biologiques, telles que les récepteurs et les enzymes.
Applications industrielles : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il peut agir comme un agoniste ou un antagoniste à certains récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et de la structure du composé.
Applications De Recherche Scientifique
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Cyclobutylpipérazine : Il manque le groupe méthyle, ce qui peut affecter son activité biologique.
2-Méthylpipérazine : Il manque le groupe cyclobutyle, ce qui peut influer sur ses propriétés pharmacocinétiques.
1-Cyclobutyl-4-méthylpipérazine : Structure similaire, mais avec un schéma de substitution différent.
Unicité
(R)-1-Cyclobutyl-2-méthylpipérazinedihydrochlorure est unique en raison de la combinaison spécifique des groupes cyclobutyle et méthyle sur l'anneau pipérazine, ce qui peut conférer des propriétés biologiques et chimiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C9H20Cl2N2 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
Clé InChI |
ROUKMLQHHLVWOM-YCBDHFTFSA-N |
SMILES isomérique |
C[C@@H]1CNCCN1C2CCC2.Cl.Cl |
SMILES canonique |
CC1CNCCN1C2CCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


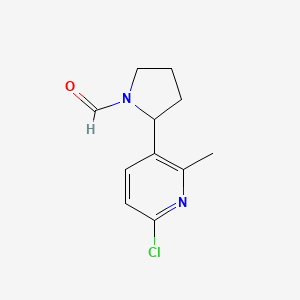
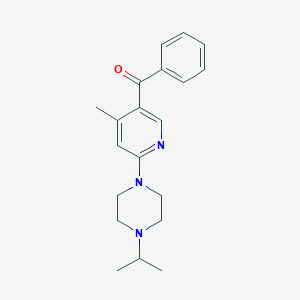
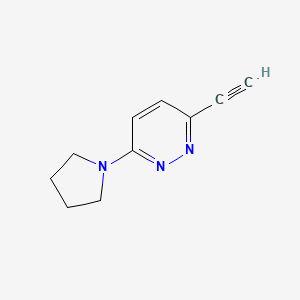
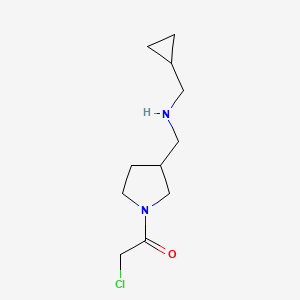


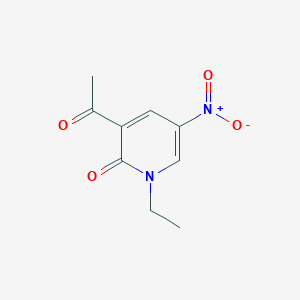




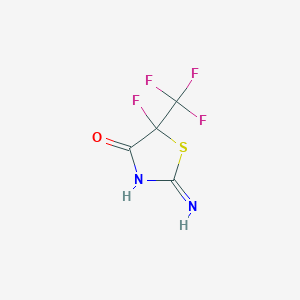
![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)

